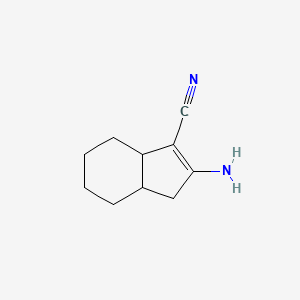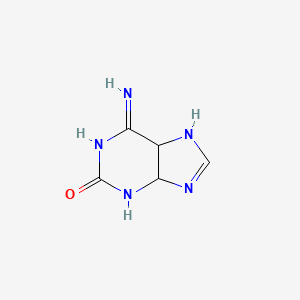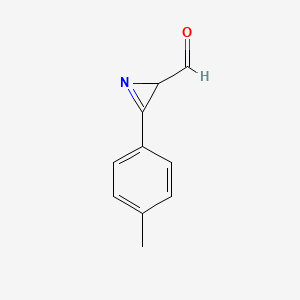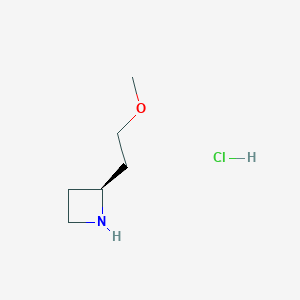
1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone is a chemical compound with the molecular formula C4H7NO3S It is characterized by the presence of a thiazetidine ring, which is a four-membered ring containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the reaction of a sulfonamide with an appropriate ketone in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiazetidine derivatives with different oxidation states.
Substitution: The thiazetidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted thiazetidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone can be compared with other similar compounds, such as:
(1,1-Dioxido-1,2-thiazetidin-2-yl)(phenyl)methanone: This compound has a similar thiazetidine ring but with a phenyl group attached, which may confer different chemical and biological properties.
Ethanone, 1-(1,1-dioxido-1,2-thiazetidin-4-yl): Another similar compound with a different substitution pattern on the thiazetidine ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H7NO3S |
|---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
1-(1,1-dioxothiazetidin-2-yl)ethanone |
InChI |
InChI=1S/C4H7NO3S/c1-4(6)5-2-3-9(5,7)8/h2-3H2,1H3 |
InChI Key |
FMSMXBZZBXBIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)


![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)


![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)





